Cas no 81021-98-9 (Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate)

Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound featuring a fused imidazo-benzothiazole core with a bromo substituent at the 3-position and an ethyl carboxylate group at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromo group offers a handle for cross-coupling reactions, while the ester functionality allows for hydrolysis or transesterification. Its rigid polycyclic framework may contribute to binding affinity in biologically active molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate structure
81021-98-9 structure
Product Name:Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate
CAS No:81021-98-9
MF:
MW:
MDL:MFCD03305747
CID:4659443
Update Time:2025-06-15

Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate
    • MDL: MFCD03305747

Computed Properties

  • Exact Mass: 323.957
  • Monoisotopic Mass: 323.957
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate Pricemore >>

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AB300831-500 mg
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate, 90%; .
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Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:81021-98-9)Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate
Order Number:A1179400
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:42
Price ($):550.0
Email:sales@amadischem.com

Additional information on Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate

Recent Advances in the Study of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 81021-98-9)

Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 81021-98-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly its role as a key intermediate in the preparation of pharmacologically active molecules. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific research.

The synthesis of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been optimized in recent studies to improve yield and purity. Researchers have employed various catalytic systems and reaction conditions to achieve efficient bromination and carboxylation of the imidazo[2,1-b][1,3]benzothiazole scaffold. Notably, a study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis method that reduces the number of steps and minimizes the formation of by-products, thereby enhancing the scalability of the process for industrial applications.

In terms of biological activity, Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has shown promising results as a precursor for the development of kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibit potent inhibitory effects against specific tyrosine kinases involved in cancer progression. The bromo substituent at the 3-position was found to be critical for binding affinity, suggesting that further structural modifications could lead to the discovery of more selective and efficacious kinase inhibitors.

Additionally, the compound has been investigated for its potential antimicrobial properties. A 2023 study in the European Journal of Medicinal Chemistry explored the antibacterial and antifungal activities of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its analogs. The results indicated moderate to strong activity against Gram-positive bacteria and certain fungal strains, with the mechanism of action linked to the disruption of microbial cell wall synthesis. These findings open new avenues for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

Beyond its direct biological applications, Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has also been utilized as a building block in the synthesis of more complex heterocyclic systems. Recent work in Organic Letters (2024) highlighted its use in the construction of fused polycyclic frameworks, which are of interest for their diverse pharmacological properties. The versatility of this compound in organic synthesis underscores its importance as a tool for medicinal chemists.

In conclusion, Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 81021-98-9) continues to be a valuable compound in chemical biology and drug discovery. Its optimized synthesis, diverse biological activities, and utility as a synthetic intermediate make it a focal point of ongoing research. Future studies are expected to explore its potential in targeted therapies and combinatorial chemistry, further expanding its applications in the pharmaceutical industry.

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Amadis Chemical Company Limited
(CAS:81021-98-9)Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate
A1179400
Purity:99%
Quantity:1g
Price ($):550.0
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